![molecular formula C13H22O3Si B14238968 Trimethoxy[3-(4-methylphenyl)propyl]silane CAS No. 406912-32-1](/img/structure/B14238968.png)
Trimethoxy[3-(4-methylphenyl)propyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethoxy[3-(4-methylphenyl)propyl]silane is an organosilicon compound that features a silicon atom bonded to three methoxy groups and a 3-(4-methylphenyl)propyl group. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy[3-(4-methylphenyl)propyl]silane typically involves the reaction of 3-(4-methylphenyl)propyl chloride with trimethoxysilane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
3-(4-methylphenyl)propyl chloride+trimethoxysilaneNaHthis compound+NaCl
Industrial Production Methods
For industrial-scale production, the synthesis can be carried out in a continuous flow reactor to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the conversion rate and minimize by-products.
化学反应分析
Types of Reactions
Trimethoxy[3-(4-methylphenyl)propyl]silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Polymerization: The compound can undergo polymerization reactions to form polysiloxanes, which are useful in the production of silicone materials.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Substitution: Nucleophiles such as amines or alcohols.
Polymerization: Catalysts such as tin or platinum compounds.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Substitution: Silane derivatives with different functional groups.
Polymerization: Polysiloxanes and silicone resins.
科学研究应用
Trimethoxy[3-(4-methylphenyl)propyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a coupling agent in the preparation of hybrid materials.
Biology: Employed in the surface modification of biomaterials to enhance biocompatibility and reduce biofouling.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
作用机制
The mechanism of action of Trimethoxy[3-(4-methylphenyl)propyl]silane involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process is crucial for its function as a coupling agent, as it allows the compound to form strong bonds with both organic and inorganic substrates. The molecular targets and pathways involved include the formation of covalent bonds with hydroxyl groups on surfaces, leading to improved adhesion and stability.
相似化合物的比较
Similar Compounds
- Trimethoxy[3-(phenylamino)propyl]silane
- Trimethoxy[3-(methylamino)propyl]silane
- Trimethoxy[3-(2-phenylethyl)]silane
Uniqueness
Trimethoxy[3-(4-methylphenyl)propyl]silane is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and physical properties. This group enhances the compound’s hydrophobicity and thermal stability, making it particularly useful in applications requiring durable and water-resistant materials.
属性
CAS 编号 |
406912-32-1 |
|---|---|
分子式 |
C13H22O3Si |
分子量 |
254.40 g/mol |
IUPAC 名称 |
trimethoxy-[3-(4-methylphenyl)propyl]silane |
InChI |
InChI=1S/C13H22O3Si/c1-12-7-9-13(10-8-12)6-5-11-17(14-2,15-3)16-4/h7-10H,5-6,11H2,1-4H3 |
InChI 键 |
NZFIVGCCXGJWBK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CCC[Si](OC)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)
![4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene](/img/structure/B14238894.png)
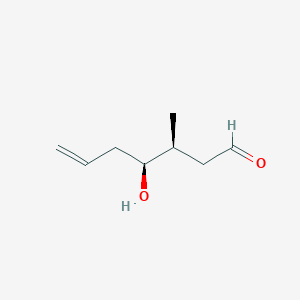

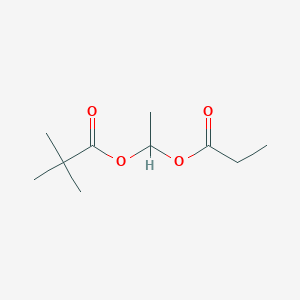
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal](/img/structure/B14238934.png)
![2,2'-[Selanylbis(methylene)]bis(thiirane)](/img/structure/B14238939.png)
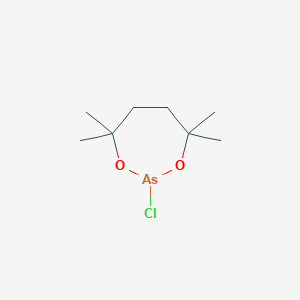
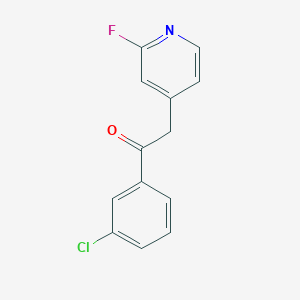
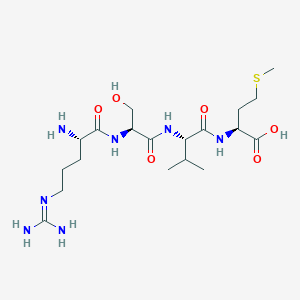
![7-Methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14238946.png)
![2-({3-[(Diethylamino)sulfonyl]-4-methoxybenzoyl}amino)benzoic acid](/img/structure/B14238949.png)
![2-(Dimethylamino)ethyl tricyclo[4.3.1.1(3,8)]undecane-1-carboxylate](/img/structure/B14238953.png)
